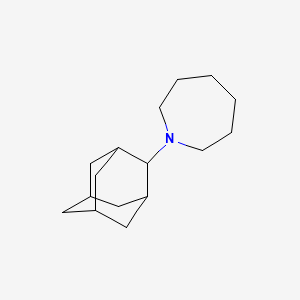

Hemantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hemantane, also known as N-(2-adamantyl)-hexamethyleneimine hydrochloride, is a derivative of aminoadamantane. It is a novel compound that has shown promise in various pharmacological applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound is known for its neuroprotective properties, primarily due to its ability to modulate ionotropic NMDA glutamate receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemantane is synthesized through a series of chemical reactions involving adamantane derivatives. The primary synthetic route involves the reaction of 2-adamantylamine with hexamethyleneimine under controlled conditions to form N-(2-adamantyl)-hexamethyleneimine. This intermediate is then converted to its hydrochloride salt form to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The production process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Hemantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications in different medical conditions .

Scientific Research Applications

Chemistry:

- Hemantane is used as a model compound in studying the reactivity and stability of adamantane derivatives.

- It serves as a precursor for synthesizing other complex molecules with potential pharmacological activities .

Biology:

- This compound has shown neuroprotective effects in cultured neurons, making it a valuable compound in neurobiology research.

- It is used to study the mechanisms of neurodegeneration and the role of NMDA receptors in neuronal health .

Medicine:

- This compound is undergoing clinical trials for its potential use in treating Parkinson’s disease and other neurodegenerative disorders.

- It has demonstrated anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .

Industry:

- This compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents.

- Its unique chemical structure makes it a valuable compound in the design and synthesis of novel drugs .

Mechanism of Action

Hemantane exerts its effects primarily through the modulation of NMDA receptors. It acts as a low-affinity noncompetitive antagonist of these receptors, reducing the influx of calcium and sodium ions into neurons. This action helps prevent excitotoxicity, a major factor in neurodegeneration. Additionally, this compound influences dopaminergic and serotonergic systems, contributing to its neuroprotective and analgesic effects .

Comparison with Similar Compounds

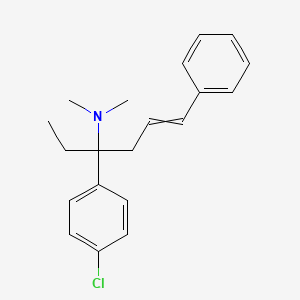

- Memantine

- Amantadine

- 2-Adamantylaminopropanol hydrochloride (ADK-971)

- 5-Hydroxyadamantan-2-ylaminopropanol hydrochloride (ADK-1013) .

Properties

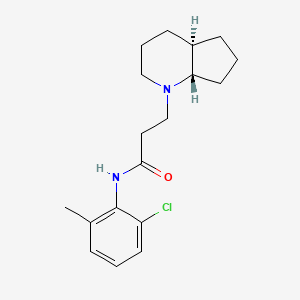

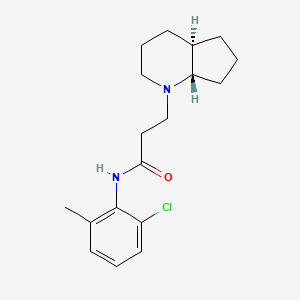

Molecular Formula |

C16H27N |

|---|---|

Molecular Weight |

233.39 g/mol |

IUPAC Name |

1-(2-adamantyl)azepane |

InChI |

InChI=1S/C16H27N/c1-2-4-6-17(5-3-1)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,1-11H2 |

InChI Key |

JAROVUWOMYMQCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2C3CC4CC(C3)CC2C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

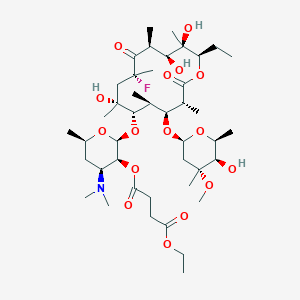

![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826635.png)

![4-O-[4-(dimethylamino)-2-[[14-ethyl-9-fluoro-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B10826651.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826665.png)

![(13-Methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10826667.png)

![1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride](/img/structure/B10826698.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826710.png)